,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, also known as crocetindial, is a naturally occurring carotenoid with the chemical formula C₂₀H₂₄O₂. Its structure consists of a 20-carbon chain with alternating single and double bonds (conjugated system), and four methyl groups attached at specific positions (2, 6, 11, and 15). The presence of the conjugated system allows crocetindial to absorb light in the visible region, giving it its characteristic yellow color.
Crocetindial exhibits various biological activities with potential applications in scientific research:
Due to its potential biological activities, crocetindial is being investigated in various scientific research areas:
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a complex organic compound with the molecular formula and an average mass of 272.468 g/mol. This compound is characterized by a long carbon chain with multiple double bonds and functional groups, specifically two aldehyde groups at each end of the carbon chain. The structure includes a series of conjugated double bonds that contribute to its unique chemical properties and reactivity. It has been identified in various plant species, including Gardenia jasminoides, Crocus sativus, and Verbascum lychnitis, indicating its potential natural occurrence and biological significance .
The mechanism of action of crocetindial is not directly applicable as it's an intermediate compound. However, its role in carotenoid synthesis is significant. Carotenoids play various roles in biological systems, including light harvesting in photosynthesis, acting as antioxidants, and signaling molecules [].
The chemical behavior of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be classified into several types of reactions:
The synthesis of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be achieved through several methods:
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial has potential applications in various fields:
Several compounds share structural similarities with 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Hexadecene | Simple alkene with no functional groups | |
1-Octadecene | Longer carbon chain; used in polymer synthesis | |
2-Hexenal | Contains an aldehyde group; shorter chain |
The uniqueness of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial lies in its extensive conjugated system and dual aldehyde functionalities. This structure not only enhances its chemical reactivity but also contributes to its potential biological activities compared to simpler alkenes or aldehydes which do not possess such complexity.
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial represents a distinctive apocarotenoid diterpenoid compound characterized by its unique structural features and biological significance. According to PubChem database records, this compound possesses the molecular formula C₂₀H₂₄O₂ and a molecular weight of 296.4 g/mol. The compound exhibits multiple synonymous designations that reflect its structural characteristics and biological origins.
The systematic nomenclature follows IUPAC conventions, with the complete chemical name being (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. This nomenclature precisely describes the stereochemical configuration of the seven conjugated double bonds present in the molecule, all existing in the E (trans) configuration, which contributes significantly to the compound's spectroscopic properties and biological activity. Alternative synonymous designations include crocetin dialdehyde, reflecting its role as the immediate precursor to crocetin in biological systems.
Additional chemical identifiers further characterize this molecule's unique properties. The compound is also known as crocetindial and 8,8'-diapocarotene-8,8'-dial, nomenclature that emphasizes its structural relationship to carotenoid precursors. The InChI key YHCIKUXPWFLCFN-QHUUTLAPSA-N provides a standardized digital identifier for database searches and computational applications. The CAS registry number 502-70-5 serves as the definitive chemical identifier for regulatory and commercial purposes.
The discovery and characterization of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial emerged from intensive research into carotenoid metabolism and the biosynthesis of valuable natural pigments. Historical investigations into saffron chemistry revealed the presence of this compound as a crucial intermediate in the formation of crocins, the water-soluble glycosides responsible for saffron's distinctive coloration and therapeutic properties. Early research demonstrated that the cleavage of zeaxanthin by carotenoid cleavage dioxygenase 2 (CCD2) generates crocetin dialdehyde, which subsequently undergoes oxidation to form crocetin.
The compound's identification in various plant species has expanded understanding of apocarotenoid biosynthesis beyond traditional saffron research. Scientific investigations have documented the presence of crocetin dialdehyde in Plectranthus barbatus, where it contributes to the plant's diverse array of bioactive compounds. This finding suggests broader ecological and evolutionary significance for the compound across different plant families. Research efforts have increasingly focused on elucidating the enzymatic mechanisms responsible for crocetin dialdehyde formation and its subsequent conversion to biologically active derivatives.
Contemporary research has revolutionized understanding of this compound's biosynthetic pathways through advanced molecular biology techniques. The identification of specific aldehyde dehydrogenases capable of converting crocetin dialdehyde to crocetin has provided insights into the enzymatic specificity and regulation of apocarotenoid metabolism. These discoveries have significant implications for biotechnological applications, particularly in developing sustainable production methods for high-value natural products traditionally obtained from labor-intensive agricultural processes.
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial belongs to the extensive family of apocarotenoids, a diverse group of compounds derived from the oxidative cleavage of carotenoid precursors. Apocarotenoids represent a structurally diverse family that includes precursors of important phytohormones such as abscisic acid and strigolactones, as well as signaling molecules involved in plant growth, development, and stress responses. The taxonomic classification places this compound within the diterpenoid subfamily of apocarotenoids, specifically those arising from oxidative degradation of the beta,beta-carotenoid skeleton at the 8- and 8'-positions.
The structural characteristics of crocetin dialdehyde distinguish it from other apocarotenoid family members through its unique combination of conjugated double bonds and terminal aldehyde functional groups. This structural arrangement confers distinctive photochemical properties and biological activities that differentiate it from related compounds such as beta-ionone, alpha-ionone, and other volatile apocarotenoids commonly found in fruits and flowers. The compound's classification as an apo carotenoid diterpenoid emphasizes its derivation from larger carotenoid precursors through specific cleavage patterns.
Within the broader context of natural product chemistry, crocetin dialdehyde represents a critical intermediate in the biosynthesis of more complex apocarotenoid derivatives. The compound serves as a precursor to crocetin and subsequently to crocins, which are important pharmacologically active compounds with demonstrated anti-inflammatory, antiaging, analgesic, and neuroprotective effects. This biosynthetic relationship positions crocetin dialdehyde as a key node in metabolic networks that produce commercially and medicinally valuable natural products.
The significance of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial in natural product chemistry extends far beyond its role as a simple biosynthetic intermediate. This compound represents a critical junction in the metabolic pathways that produce some of nature's most valuable pigments and bioactive molecules. The distinctive dark-reddish purple coloration of crocetin dialdehyde itself suggests potential applications in foods and cosmetics, independent of its role as a precursor to other compounds. Recent biotechnological advances have demonstrated the feasibility of producing this compound in heterologous systems, opening new avenues for sustainable production of high-value natural products.
Crocetin dialdehyde's biological significance is exemplified by its role in saffron biosynthesis, where it serves as the immediate precursor to crocetin formation. The conversion of crocetin dialdehyde to crocetin involves specific aldehyde dehydrogenases that demonstrate tissue-specific expression patterns, particularly in stigma tissues where saffron compounds accumulate. This specificity has important implications for understanding the regulation of secondary metabolite production in plants and for developing targeted approaches to enhance the biosynthesis of valuable compounds in agricultural systems.
The compound's presence in diverse plant species suggests broader ecological functions beyond pigment production. Research has identified crocetin dialdehyde in various plant families, indicating convergent evolutionary pathways for apocarotenoid biosynthesis. These findings suggest that the compound may play important roles in plant-environment interactions, including responses to abiotic stress, pathogen resistance, and herbivore deterrence. Understanding these ecological functions provides insights into the evolutionary pressures that have shaped apocarotenoid biosynthetic pathways across different plant lineages.
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